2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
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Overview
Description
2-[1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(2,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER is a complex organic compound that features a combination of thiazole, pyrazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(2,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with the appropriate phenyl derivatives. Common reagents used in these reactions include thionyl chloride, hydrazine, and various phenylboronic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(2,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(2,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(2,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-[1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(2,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER: shares structural similarities with other thiazole and pyrazole derivatives.
4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL derivatives: These compounds also exhibit bioactive properties and are used in medicinal chemistry.
Uniqueness
The uniqueness of 2-[1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(2,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-5-METHOXYPHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H24ClN3O4S |
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Molecular Weight |
534.0 g/mol |
IUPAC Name |
2-[3,5-bis(2,4-dimethoxyphenyl)pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C28H24ClN3O4S/c1-33-19-9-11-21(26(13-19)35-3)23-15-25(22-12-10-20(34-2)14-27(22)36-4)32(31-23)28-30-24(16-37-28)17-5-7-18(29)8-6-17/h5-16H,1-4H3 |
InChI Key |
RBJUQGSVKXJMII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)OC)OC)OC |
Origin of Product |
United States |
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